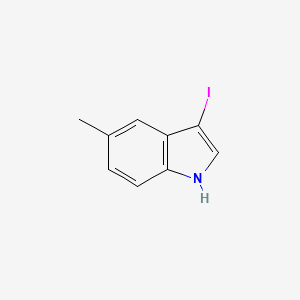

3-Iodo-5-methyl-1H-indole

CAS No.:

Cat. No.: VC15926520

Molecular Formula: C9H8IN

Molecular Weight: 257.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8IN |

|---|---|

| Molecular Weight | 257.07 g/mol |

| IUPAC Name | 3-iodo-5-methyl-1H-indole |

| Standard InChI | InChI=1S/C9H8IN/c1-6-2-3-9-7(4-6)8(10)5-11-9/h2-5,11H,1H3 |

| Standard InChI Key | BFTFZFHFCUGEBT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1)NC=C2I |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

3-Iodo-5-methyl-1H-indole features a bicyclic indole scaffold substituted with iodine at the C3 position and a methyl group at C5 (Figure 1). The planar aromatic system facilitates π-π stacking interactions, while the electron-withdrawing iodine atom enhances electrophilic reactivity at C3. The methyl group at C5 contributes steric bulk without significantly altering electronic properties.

Table 1: Key physicochemical properties of 3-Iodo-5-methyl-1H-indole

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHIN | |

| Molecular Weight | 257.07 g/mol | |

| Exact Mass | 256.97000 | |

| Polar Surface Area (PSA) | 15.79 Ų | |

| LogP | 3.08 |

Thermodynamic properties such as melting and boiling points remain unreported in the literature, likely due to the compound’s sensitivity to decomposition under standard conditions .

Synthesis and Characterization

Regioselective Iodination

The most efficient synthesis involves treating 5-methyl-1H-indole with [bis(acetoxy)iodo]benzene (BAIB) and sodium iodide in a water-acetonitrile mixture (1:1 v/v) at 20°C . This method achieves 94% yield with exclusive regioselectivity for the C3 position, attributed to the directing effect of the indole nitrogen. The reaction mechanism proceeds via electrophilic aromatic substitution, where BAIB generates iodonium ions (I) in situ .

Table 2: Optimal reaction conditions for synthesis

| Parameter | Value |

|---|---|

| Solvent | Water:Acetonitrile (1:1) |

| Temperature | 20°C |

| Reaction Time | 12–24 hours |

| Yield | 94% |

Protective Group Strategies

The N1 position of the indole ring is often protected to prevent undesired side reactions. For example, N-BOC protection (tert-butoxycarbonyl) yields 3-Iodo-5-methyl-1H-indole, N-BOC protected (CAS 914349-25-0), with a molecular weight of 357.1868 g/mol . This derivative enhances stability during Suzuki-Miyaura or Sonogashira cross-coupling reactions .

Chemical Reactivity and Applications

Cross-Coupling Reactions

The iodine atom at C3 enables participation in palladium-catalyzed couplings. In a seminal study, 3-iodo-1-methyl-1H-indole underwent Sonogashira cross-coupling with terminal alkynes to form 3-alkynylindoles, precursors to push–pull chromophores . While this study focused on the 1-methyl analog, the reactivity profile is expected to extend to 3-Iodo-5-methyl-1H-indole due to structural similarity.

Pharmaceutical intermediates

Derivatives such as ethyl 3-iodo-5-methyl-1H-indole-2-carboxylate (CAS 1126422-50-1) demonstrate the compound’s utility in drug discovery . The carboxylate group at C2 allows further functionalization via hydrolysis or amidation, enabling the synthesis of protease inhibitors or kinase modulators.

Future Directions and Challenges

Unexplored Reactivity

The compound’s potential in photoredox catalysis or C–H activation remains underexplored. Computational studies predicting sites for electrophilic/nucleophilic attack could guide new synthetic routes.

Thermodynamic Data Gaps

Experimental determination of melting/boiling points and solubility profiles is critical for industrial process optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume